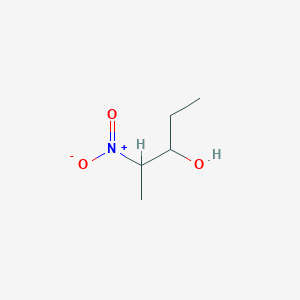

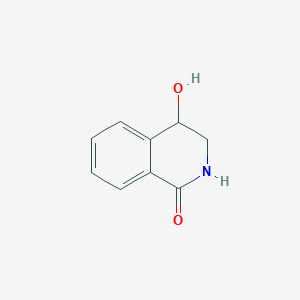

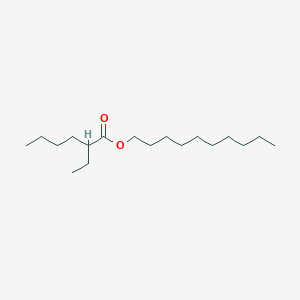

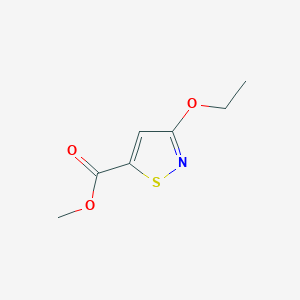

Methyl-3-ethoxyisothiazole-5-carboxylate

Descripción general

Descripción

"Methyl-3-ethoxyisothiazole-5-carboxylate" is a chemical compound of significant interest in organic chemistry, particularly in the synthesis of various derivatives and functionalized compounds. It serves as a key intermediate in the synthesis of a wide range of compounds with diverse applications.

Synthesis Analysis

Several methods have been developed for the synthesis of compounds similar to "Methyl-3-ethoxyisothiazole-5-carboxylate." For instance, Ruano et al. (2005) described the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which can serve as a scaffold for highly functionalized derivatives (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to "Methyl-3-ethoxyisothiazole-5-carboxylate" has been studied in depth. For example, Murtuja et al. (2023) investigated the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, providing insights into the structure and bonding patterns of such compounds (Murtuja, Jayaprakash, & Sinha, 2023).

Chemical Reactions and Properties

Compounds like "Methyl-3-ethoxyisothiazole-5-carboxylate" undergo various chemical reactions. Zhao et al. (2001) developed a method for the synthesis of 2-aminothiazole-5-carboxylates, which involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (Zhao, Gove, Sundeen, & Chen, 2001).

Physical Properties Analysis

The physical properties of "Methyl-3-ethoxyisothiazole-5-carboxylate" and related compounds can be characterized by various spectroscopic techniques. Dzygiel et al. (2004) utilized HPLC, GC-MS, FTIR, and NMR spectroscopy to study the properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004).

Chemical Properties Analysis

The chemical properties of similar compounds have been extensively studied. Galenko et al. (2015) presented a study on the synthesis of methyl 4-aminopyrrole-2-carboxylates, which demonstrates the chemical reactivity and potential applications of such compounds (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Aplicaciones Científicas De Investigación

Scaffold for Synthesis : It serves as a useful scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Study of Pyrolytic Products : The compound is utilized in researching pyrolytic products and their structures (Undheim & Hvistendahl, 1971).

Preparation of 5-Nitroisothiazoles : It aids in preparing 5-nitroisothiazoles and their derivatives (Walsh & Wooldridge, 1972).

Lithiation of Isoxazoles : The compound is used for the preparation and lithiation of 3,5-disubstituted isoxazoles (Micetich & Chin, 1970).

Synthesis from Primary Enamines : Methyl-3-ethoxyisothiazole-5-carboxylate is instrumental in synthesizing isothiazoles from primary enamines (Clarke, Emayan, & Rees, 1998).

Synthesis of Triazolopyrimidines : It's used in the synthesis of 2-R-7-methyl[1,2,4]triazolo[2,3-a]-pyrimidines (Shikhaliev et al., 2008).

Preparation of Triazole-Thiol Derivatives : The compound is useful in synthesizing new compounds, such as 1,2,4-triazole-3-thiol derivatives (Kochikyan et al., 2008).

Synthesis of Benzocarbazoloquinones : It's used in the synthesis of benzocarbazoloquinones (Rajeswaran & Srinivasan, 1994).

Fluorescent Probe for Biothiols : It acts as a novel fluorescent probe for detecting biothiols in living cells, useful in analytical chemistry and diagnostics (Wang et al., 2017).

GABA A Receptor Agonist : It is a specific and high-affinity agonist photoaffinity label for GABA A receptors (Frølund et al., 1995).

Synthesis of 3-Methylpyrrole : The compound can be used in synthesizing 3-methylpyrrole by hydrolysis and decarboxylation (Cornforth & Ming-hui, 1990).

Potential HIV-1 Inhibitor : It is a potential inhibitor of HIV-1, with a specific effective dose (Larsen et al., 1999).

Propiedades

IUPAC Name |

methyl 3-ethoxy-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLUZJZWBKEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NSC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-3-ethoxyisothiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl-3-ethoxyisothiazole-5-carboxylate in the synthesis of tritium-labeled thiomuscimol?

A1: Methyl-3-ethoxyisothiazole-5-carboxylate serves as a crucial intermediate in the multi-step synthesis of tritium-labeled thiomuscimol []. This compound undergoes reduction with sodium borotritide, introducing the tritium label, and ultimately leading to the formation of the desired 5-amino[3H]2methyl‐3‐isothiazolol (thiomuscimol). This radiolabeled version of thiomuscimol is a valuable tool for studying GABAA receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.